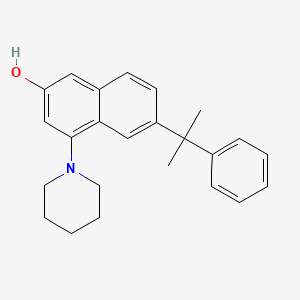
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This includes the starting materials, reagents, and conditions used in the synthesis process. The yield and purity of the product are also typically reported.Molecular Structure Analysis
Molecular structure analysis involves determining the structure of the compound using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The molecular structure includes information about the arrangement of atoms, the type and length of bonds, and the shape of the molecule.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes information about the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are studied. This includes properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties such as acidity, basicity, and reactivity are also analyzed.Aplicaciones Científicas De Investigación
Molecular Structure and Drug Potential
- The molecular structure of a similar compound, 1-(Phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, was analyzed using various spectroscopic techniques and theoretical studies. It showed potential inhibitor activity against Haemophilus influenzae diseases (Rajamani et al., 2021).
Spectral Analysis and Tautomeric Properties
- Studies on 4-((phenylimino)methyl)naphthalen-1-ol and a related compound revealed interesting tautomeric properties and shifts in tautomeric equilibrium upon protonation/deprotonation in acetonitrile (Deneva et al., 2013).
Synthesis and Antimicrobial Activity
- Certain derivatives, like 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, exhibited good antibacterial and antifungal activity, indicating potential as antimicrobial agents (Kottapalle & Shinde, 2021).
Application in Estrogen Receptor Modulation
- Chiral derivatives based on this compound were designed as Selective Estrogen Receptor Modulators (SERMs), indicating applications in breast cancer treatment (Yadav et al., 2011).
Sigma Receptor Binding
- Variants of the compound demonstrated potential for binding to sigma(1) receptors, indicating possibilities for application in tumor research and therapy (Berardi et al., 2005).
Antioxidant Properties
- Theoretical and experimental analyses of 2-(naphthalen-1-yl (piperidin-1-yl) methyl)phenol showed high antioxidant values, suggesting potential as a biologically active drug (Ulaş, 2020).
Tautomeric Switching Systems
- The compound was part of a study on molecular switches involving tautomeric proton transfer, revealing insights into controlled tautomeric equilibrium (Antonov et al., 2013).
Potential Antituberculosis Activity
- Derivatives of this compound have been synthesized with high antituberculosis activity, indicating therapeutic potential in this area (Omel’kov et al., 2019).
Safety And Hazards
The safety and hazards associated with the compound are studied. This includes information about the compound’s toxicity, flammability, and environmental impact. Safety precautions for handling and storing the compound are also typically provided.
Direcciones Futuras
Future directions involve discussing potential areas of future research or applications of the compound. This could include potential uses in medicine, industry, or research.
I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!
Propiedades
IUPAC Name |
6-(2-phenylpropan-2-yl)-4-piperidin-1-ylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-24(2,19-9-5-3-6-10-19)20-12-11-18-15-21(26)17-23(22(18)16-20)25-13-7-4-8-14-25/h3,5-6,9-12,15-17,26H,4,7-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARRXVHRTUYJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC3=C(C=C(C=C3C=C2)O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



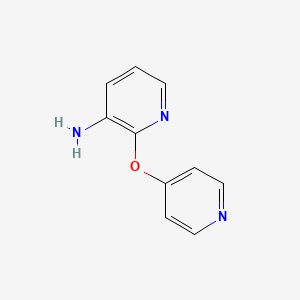
![3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol](/img/structure/B1408383.png)
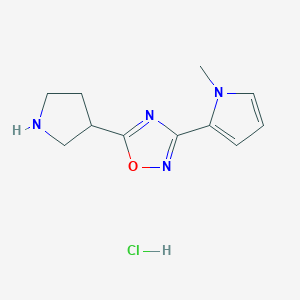
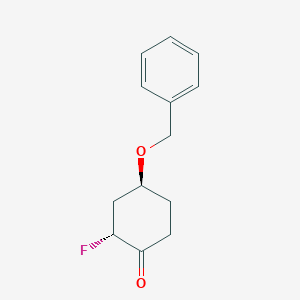
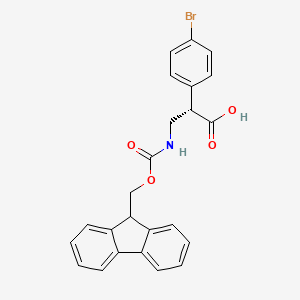
![2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1408390.png)
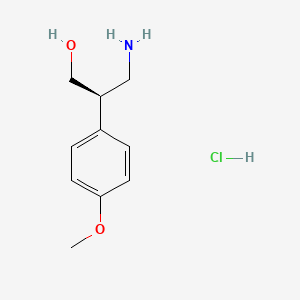
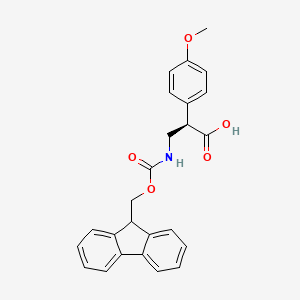
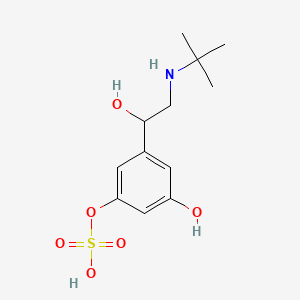
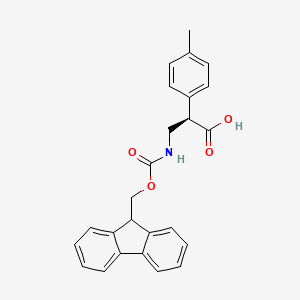
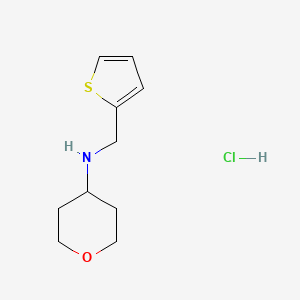
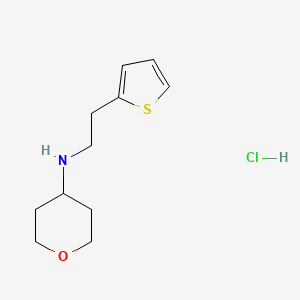
![4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1408402.png)
![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)